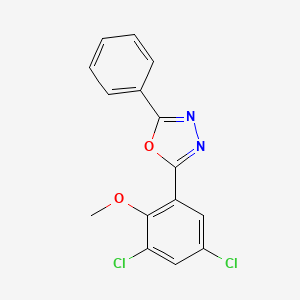![molecular formula C13H21NO2S B5396191 N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B5396191.png)
N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide is a synthetic compound that belongs to the class of sulfonylureas. It is commonly known as glibenclamide or glyburide and is widely used as an oral hypoglycemic agent to treat type 2 diabetes mellitus. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of glibenclamide involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This leads to depolarization of the cell membrane and subsequent calcium influx, which triggers insulin secretion. Glibenclamide also inhibits KATP channels in other tissues, such as smooth muscle cells and neurons, which may contribute to its therapeutic effects in other diseases.
Biochemical and Physiological Effects
Glibenclamide has been shown to lower blood glucose levels by stimulating insulin secretion from pancreatic beta cells. It also has extrapancreatic effects, such as improving insulin sensitivity and reducing hepatic glucose production. Glibenclamide has been found to have anti-inflammatory effects by inhibiting the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, glibenclamide has been found to protect against neuronal damage in various models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Glibenclamide has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action and has been extensively studied for its biochemical and physiological effects. It is also readily available and relatively inexpensive. However, glibenclamide has some limitations for lab experiments. It has low solubility in water, which can complicate its use in certain assays. It also has potential off-target effects due to its inhibition of KATP channels in other tissues, which may need to be taken into account when interpreting results.
Orientations Futures
There are several potential future directions for research on glibenclamide. One area of interest is its anti-inflammatory effects and potential therapeutic applications in inflammatory diseases. Another area of interest is its anti-cancer effects and potential use as an adjuvant therapy in cancer treatment. Additionally, glibenclamide's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms underlying these effects and to optimize glibenclamide's use in these applications.
Méthodes De Synthèse
The synthesis of glibenclamide involves the reaction of 1-(2,4-dimethylphenyl)-2-methylpropylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been optimized to produce high yields of pure glibenclamide.
Applications De Recherche Scientifique
Glibenclamide has been widely used in scientific research for its potential therapeutic applications beyond diabetes treatment. Studies have shown that it has anti-inflammatory, anti-cancer, and neuroprotective effects. Glibenclamide has been found to inhibit the activity of the NLRP3 inflammasome, a key mediator of inflammation, and reduce the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, glibenclamide has been found to protect against neuronal damage in various models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)13(14-17(5,15)16)12-7-6-10(3)8-11(12)4/h6-9,13-14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNNLTHPZARBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)C)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5396111.png)

![6-bromo-1,3-benzodioxole-5-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5396124.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396129.png)
![({4-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5396130.png)

![N-(2-methoxy-5-methylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5396135.png)
![3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid](/img/structure/B5396143.png)
![5-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5396152.png)

![1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5396183.png)
![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5396200.png)
![2-hydroxy-5-({4-[2-(6-hydroxy-5-nitro-2-oxo-2,3-dihydro-4-pyrimidinyl)vinyl]benzylidene}amino)benzoic acid](/img/structure/B5396207.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)